1H-Imidazole, 2,2'-dithiobis[1-(1,1-dimethylethyl)-
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Overview
Description
1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The specific compound has unique structural features that make it of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method involves the use of amido-nitriles and nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiols.
Substitution: Various substitution reactions can occur at the nitrogen or carbon atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the disulfide bond can undergo redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 1,2-dimethyl-: Another imidazole derivative with different substituents, leading to different chemical and biological properties.
1H-Imidazole, 2-[bis(1,1-dimethylethyl)phosphino]-1-[2,6-bis(1-methylethyl)phenyl]-: A more complex imidazole derivative with additional functional groups.
Uniqueness
1H-Imidazole, 2,2’-dithiobis[1-(1,1-dimethylethyl)-] is unique due to its disulfide linkage, which imparts distinct redox properties and potential for forming coordination complexes. These features make it particularly interesting for applications in catalysis and materials science.
Properties
CAS No. |
61747-33-9 |
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Molecular Formula |
C14H22N4S2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-tert-butyl-2-[(1-tert-butylimidazol-2-yl)disulfanyl]imidazole |
InChI |
InChI=1S/C14H22N4S2/c1-13(2,3)17-9-7-15-11(17)19-20-12-16-8-10-18(12)14(4,5)6/h7-10H,1-6H3 |
InChI Key |
LMYLAUZHTPKHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CN=C1SSC2=NC=CN2C(C)(C)C |
Origin of Product |
United States |
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